molecular formula C23H19N3O2S B4515790 N-[3-(methylsulfanyl)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[3-(methylsulfanyl)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4515790
M. Wt: 401.5 g/mol
InChI Key: SSHSXLLKLUBKJS-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with a methylsulfanyl group and a naphthyl-substituted pyridazinone moiety, connected via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the phenyl and naphthyl intermediates, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyridazinone moiety can be reduced to a hydroxyl group.

    Substitution: The phenyl and naphthyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide
  • N-[3-(methylsulfanyl)phenyl]-2-(2-naphthyloxy)acetamide

Uniqueness

N-[3-(methylsulfanyl)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide stands out due to its unique combination of functional groups and structural features. The presence of both a methylsulfanyl-substituted phenyl ring and a naphthyl-substituted pyridazinone moiety provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-29-20-8-4-7-19(14-20)24-22(27)15-26-23(28)12-11-21(25-26)18-10-9-16-5-2-3-6-17(16)13-18/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHSXLLKLUBKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(methylsulfanyl)phenyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
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